molecular formula C10H9ClO B1452323 3-(2-Chlorophenyl)cyclobutanone CAS No. 1080636-35-6

3-(2-Chlorophenyl)cyclobutanone

Cat. No. B1452323
M. Wt: 180.63 g/mol
InChI Key: PZRHYHKZMBRCKP-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)cyclobutanone” is an organic compound . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “3-(2-Chlorophenyl)cyclobutanone” is C10H9ClO . The InChI code is 1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 .


Physical And Chemical Properties Analysis

“3-(2-Chlorophenyl)cyclobutanone” has a molecular weight of 180.63 . It is a liquid at room temperature . Its density is 1.257±0.06 g/cm3 (Predicted), and its boiling point is 273.1±40.0 °C (Predicted) .

Scientific Research Applications

Rhodium-Catalyzed Reactions

3-(2-Chlorophenyl)cyclobutanone undergoes rhodium-catalyzed reactions with arylboronic acids. A study by Matsuda et al. (2004) in "Organic Letters" demonstrates the use of a catalytic amount of Rh(I) complex for butyrophenone derivatives synthesis via arylrhodium(I) species addition and ring-opening of rhodium(I) cyclobutanolate (Matsuda, Makino, & Murakami, 2004).

Synthesis of Methanoproline Analogues

T. Rammeloo and colleagues (2002) developed a two-step approach for synthesizing 2,4-methanoproline analogues using 3-(chloromethyl)cyclobutanone, with hydrogen cyanide reversible addition playing a key role (Rammeloo, Stevens, & de Kimpe, 2002).

Photodimerization Studies

V. Busetti and team (1980) investigated the crystal structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane, a photodimer of 4'-chloro-4-Styrylpyridine. This study in "Acta Crystallographica Section B" reveals insights into the dimerization process and the cyclobutane ring's conformation (Busetti, Valle, Zanotti, & Galiazzo, 1980).

Palladium-Catalyzed Reactions

Matsuda, Shigeno, and Murakami (2008) discussed the reaction of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, catalyzed by palladium. This method, published in "Organic Letters," enables the high-yield production of 4-arylmethyl-3,4-dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2008).

Ring Expansion to Cyclopentanones

Gadwood, Mallick, and Dewinter (1987) explored the ring expansion of cyclobutanones to cyclopentanones using α-lithioalkyl aryl sulfoxides and selenoxides. This method is effective for cyclobutanones with specific substitutions at C2 (Gadwood, Mallick, & Dewinter, 1987).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

In the last decade, a number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed with interesting results . Therefore, the rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .

properties

IUPAC Name

3-(2-chlorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHYHKZMBRCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304905
Record name 3-(2-Chlorophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)cyclobutanone

CAS RN

1080636-35-6
Record name 3-(2-Chlorophenyl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chlorophenyl)cyclobutan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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